Amonafide

Catalog No.
S518734
CAS No.
69408-81-7
M.F
C16H17N3O2
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amonafide

CAS Number

69408-81-7

Product Name

Amonafide

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3

InChI Key

UPALIKSFLSVKIS-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N

solubility

H <1 (mg/mL)
pH 4 acetate buffer ~10 (mg/mL)
pH 9 carbonate buffer < 1 (mg/mL)
0.1 N HC1 ~20 (mg/mL)
0.1 N NaOH < 1 (mg/mL)
10% Ethanol < 1 (mg/mL)
95% Ethanol 5 - 7 (mg/mL)
95% Methanol 5 - 7 (mg/mL)

Synonyms

5-amino-2-(2-dimethylaminoethyl)benzo(de)isoquinolin-1,3-dione, amonafide, benzisoquinolinedione, FA 142, M-FA 142, M-FA-142, MFA 142, MFA-142, nafidimide, NSC 308847, NSC-308847

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N

The exact mass of the compound Amonafide is 283.1321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h <1 (mg/ml)ph 4 acetate buffer ~10 (mg/ml)ph 9 carbonate buffer < 1 (mg/ml)0.1 n hc1 ~20 (mg/ml)0.1 n naoh < 1 (mg/ml)10% ethanol < 1 (mg/ml)95% ethanol 5 - 7 (mg/ml)95% methanol 5 - 7 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621093. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalimides - Supplementary Records. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Treatment

Specific Scientific Field: Oncology, specifically the treatment of various types of cancer .

Summary of the Application: Amonafide is a topoisomerase II (Topo II) inhibitor and DNA intercalator that induces apoptosis . It has shown substantial cytotoxic activity toward a variety of murine and human cancer cells .

Methods of Application or Experimental Procedures: Amonafide works by inhibiting the binding of Topo II to the double strand DNA . This inhibition induces apoptosis, or programmed cell death, in cancer cells .

Results or Outcomes: Amonafide preserves anticancer activity even in the presence of multi-drug resistance (MDR), a main contributor to adjuvant therapeutic failure . This makes it a potentially effective treatment for cancers that have become resistant to other forms of treatment .

Application in Colorectal Cancer Treatment

Specific Scientific Field: Oncology, specifically the treatment of colorectal cancer .

Summary of the Application: A study investigated the effects of 9F, a polyamine-vectorized anticancer drug, on colorectal cancer (CRC) and compared its effectiveness with Amonafide .

Methods of Application or Experimental Procedures: The study involved the application of 9F to CRC cells and the observation of its effects on cell growth, migration, invasion, and angiogenesis .

Results or Outcomes: The study found that 9F inhibits CRC cell growth by inducing apoptosis and cell cycle arrest, and suppresses migration, invasion and angiogenesis in vitro, resulting in the inhibition of tumor growth and metastasis in vivo . In addition, 9F was found to be more effective than Amonafide against CRC .

Application in Breast Cancer Treatment

Specific Scientific Field: Oncology, specifically the treatment of breast cancer .

Summary of the Application: Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors, including breast cancer .

Methods of Application or Experimental Procedures: Amonafide interferes with the catalytic cycle of topoisomerase II, a key enzyme involved in DNA replication and transcription .

Results or Outcomes: In phase II clinical trials, Amonafide showed promising activity in advanced breast cancer .

Application in Ovarian Cancer Treatment

Specific Scientific Field: Oncology, specifically the treatment of ovarian cancer .

Summary of the Application: Amonafide has been investigated for use in the treatment of ovarian cancer .

Methods of Application or Experimental Procedures: Similar to its application in breast cancer, Amonafide acts as a topoisomerase II inhibitor in the treatment of ovarian cancer .

Application in Prostate Cancer Treatment

Specific Scientific Field: Oncology, specifically the treatment of prostate cancer .

Summary of the Application: Amonafide has been investigated for use in the treatment of prostate cancer .

Methods of Application or Experimental Procedures: Amonafide acts as a topoisomerase II inhibitor in the treatment of prostate cancer, similar to its application in breast and ovarian cancer .

Application in the Synthesis of New Derivatives

Specific Scientific Field: Medicinal Chemistry .

Summary of the Application: Amonafide has been used as a base molecule in the synthesis of new derivatives with improved in vivo efficacy and decreased toxicity .

Methods of Application or Experimental Procedures: New derivatives structurally similar to Amonafide were synthesized, with modifications directed towards the amino group that is the target of in vivo N-acetylation .

Results or Outcomes: Three compounds (named numonafides) were found to have similar cancer cell-selective growth inhibition to Amonafide, while retaining similar subcellular localization, DNA intercalation, and topoisomerase II inhibition activities . These compounds also eliminated a marker of metastatic potential, the perinucleolar compartment .

Amonafide is a synthetic compound classified as an isoquinolone derivative, primarily recognized for its role as a DNA intercalating agent and topoisomerase II inhibitor. Its chemical formula is C16H17N3O2C_{16}H_{17}N_{3}O_{2}, and it is known for its potential applications in cancer therapy, particularly in treating malignant solid tumors. Amonafide's mechanism of action involves intercalating into DNA, which disrupts the normal function of topoisomerase II, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells .

  • Amonafide was studied for its potential to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells []. Inhibition disrupts DNA replication and can lead to cell death [].
  • Amonafide was also investigated for its ability to intercalate DNA, where the molecule inserts itself between DNA bases, further hindering DNA replication [].
  • More detailed information on the mechanism of action requires مراجعه (ruju' - refer to) specific research papers, which might be behind paywalls.
  • Information on the safety and hazards of Amonafide is limited in publicly available sources due to the compound being under investigation and not yet approved for clinical use [].
, primarily involving its interaction with DNA and topoisomerase II. The key reactions include:

  • Intercalation: Amonafide inserts itself between the base pairs of DNA, which stabilizes the drug-DNA complex.
  • Topoisomerase II Inhibition: It inhibits the enzyme by perturbing the cleavage-religation equilibrium, resulting in the accumulation of covalent adducts between DNA and topoisomerase II .
  • Metabolism: Amonafide is extensively metabolized to N-acetyl-amonafide through N-acetylation by N-acetyltransferase 2, which can lead to variable toxicity in patients due to genetic differences in metabolism .

Amonafide exhibits significant biological activity against various cancer cell lines. Its primary mechanisms include:

  • Induction of Apoptosis: Amonafide triggers programmed cell death in cancer cells through its action on topoisomerase II, leading to double-strand breaks in DNA .
  • Cell Cycle Arrest: It causes cell cycle arrest, particularly at the G2-M phase, which is crucial for preventing the proliferation of cancer cells .
  • Cytotoxicity: Studies have shown that amonafide has cytotoxic effects on multiple human tumor cell lines, although its efficacy can vary based on the specific type of cancer and genetic factors influencing metabolism .

The synthesis of amonafide involves several steps:

  • Starting Material: The synthesis typically begins with naphthalic anhydride.
  • Bromination: The naphthalic anhydride undergoes bromination to introduce reactive groups.
  • Amination: Following bromination, amination reactions are conducted to introduce amino groups at specific positions on the aromatic ring.
  • Finalization: The final compound is purified through various methods such as recrystallization or chromatography to ensure high purity and yield .

Amonafide has been investigated for several applications:

  • Cancer Treatment: Primarily studied for its efficacy against solid tumors, particularly acute myelogenous leukemia and other hematological malignancies.
  • Combination Therapy: It has been used in combination with other chemotherapeutic agents to enhance therapeutic outcomes and reduce drug resistance .
  • Research Tool: Amonafide serves as a model compound for studying DNA-intercalating agents and their mechanisms of action in cancer biology.

Studies on amonafide have explored its interactions with various biological molecules:

  • Drug Interactions: Research indicates that co-administration with other drugs can alter its pharmacokinetics and dynamics, necessitating careful monitoring during combination therapies.
  • Metabolic Pathways: The variability in metabolism due to genetic polymorphisms in N-acetyltransferase 2 has been a focus of interaction studies, highlighting the importance of personalized medicine approaches in treatment regimens involving amonafide .

Amonafide shares structural and functional similarities with several other compounds that also act as DNA intercalators or topoisomerase inhibitors. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
AmonafideIsoquinoloneDNA intercalation, Topoisomerase II inhibitionExtensive metabolism variability affecting toxicity
DoxorubicinAnthracyclineDNA intercalation, Topoisomerase II inhibitionKnown for cardiotoxicity; widely used in clinical settings
EtoposidePodophyllotoxinTopoisomerase II inhibitionPrimarily used for testicular cancer; less metabolic variability
MitoxantroneAnthracenedioneDNA intercalationLess cardiotoxicity compared to doxorubicin; used in leukemia
R16 (analogue)NaphthalimideTopoisomerase II poisonShows superior cytotoxicity compared to amonafide

Amonafide's unique profile lies in its specific metabolic pathways and the resulting variable toxicity among patients, which distinguishes it from other similar compounds that may have more consistent pharmacological profiles or established clinical usage .

Molecular Architecture of Amonafide

Amonafide is a member of the 1,8-naphthalimide family of compounds, characterized by its distinctive tricyclic planar aromatic structure. The compound has the systematic name 5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione [1] [2]. Its molecular architecture consists of a rigid naphthalimide core fused to an isoquinoline ring system, creating a large conjugated planar structure that is fundamental to its biological activity [3] [4].

The molecular formula of amonafide is C₁₆H₁₇N₃O₂, with a molecular weight of 283.32 g/mol [1] [2] [5]. The structural framework comprises several key features: a planar tricyclic naphthalimide backbone, an amino group at the 5-position of the naphthalene ring, and a flexible dimethylaminoethyl side chain attached to the imide nitrogen [6] [7]. This π-deficient large conjugated planar structure enables amonafide to readily interact with various biological macromolecules through noncovalent bonds [3].

The three-dimensional molecular geometry of amonafide is characterized by the planarity of the naphthalimide core, which is essential for its intercalating properties. The amino substituent at position 5 of the naphthalene ring plays a crucial role in DNA binding affinity, while the dimethylaminoethyl side chain provides additional electrostatic interactions with the DNA backbone [7] [8]. The planar rigid structure of the naphthalimide core allows for optimal π-π stacking interactions with DNA base pairs during intercalation [9] [10].

Solubility and Stability Profiles

Amonafide exhibits distinctive solubility characteristics that are highly dependent on pH conditions. The compound possesses two pKa values of 2.63 and 7.31, which significantly influence its ionization state and subsequent solubility profile [11]. These pKa values suggest that amonafide will be predominantly absorbed in the first segments of the duodenum, where the pH conditions favor its solubilized form [11].

The aqueous solubility of amonafide demonstrates marked pH dependency, with solubility coefficients ranging from 11.57% w/v at pH 6 to 25.19% w/v at pH 1.2 [11]. This enhanced solubility at lower pH values is attributed to the protonation of the dimethylamino group at acidic conditions, increasing the compound's hydrophilic character. The high aqueous solubility indicates that dissolution is not a limiting factor for the drug substance under physiological conditions [11].

Regarding stability, amonafide dihydrochloride exhibits hygroscopic behavior, making it susceptible to environmental humidity changes [11] [12]. Storage stability studies have demonstrated that environmental relative humidity is a critical factor affecting the dissolution characteristics of amonafide tablets. The compound shows differential stability profiles under varying humidity conditions, with formulations requiring protection from moisture through impermeable packaging [11] [12]. The stability of amonafide is also influenced by temperature, with a melting point range of 162-164°C and a boiling point of 500.2 ± 35.0°C at 760 mmHg [5].

Structure-Function Relationships in DNA Intercalation

The DNA intercalation mechanism of amonafide is intimately linked to its structural features, particularly the planar naphthalimide core and the positioning of functional groups. The compound demonstrates exceptional sequence specificity in its DNA binding, with a strong preference for specific base sequences that optimize drug-DNA interactions [13]. Statistical analysis of DNA cleavage sites reveals that amonafide highly prefers cytosine at position -1 and excludes guanines and thymines at this position, while showing a lower preference for adenine at position +1 [13].

The structure-activity relationship analysis indicates that the amino group on the side chain of the N-imide plays a key role in DNA intercalation [7] [8]. The 5-position amino substituent of the naphthalimide ring contributes significantly to the binding specificity and affinity. Molecular dynamics simulations have shown that the planar chromophore allows for optimal DNA distortion and accommodation within the intercalation site [14]. The larger conjugated system provides enhanced binding enthalpy compared to smaller intercalators, resulting in more favorable thermodynamic interactions [14].

The sequence-specific binding of amonafide is attributed to optimal drug interactions with both topoisomerase II enzyme subunits. The compound requires the sequence 5'-WRC decreases A-3' (where W represents A or T, and R represents A or G) from positions -3 to +1 at both DNA strands for strong cleavage stimulation [13]. This stringent sequence requirement reflects the precise geometric fit between the amonafide molecule and the DNA double helix, facilitated by the rigid planar structure of the naphthalimide core.

The intercalation process involves the insertion of the planar naphthalimide ring system between DNA base pairs, causing unwinding and lengthening of the double helix. The dimethylaminoethyl side chain extends into the major groove, forming additional electrostatic interactions with the phosphate backbone [6] [9]. This dual-mode binding mechanism, combining intercalation with groove binding interactions, contributes to the high binding affinity and sequence selectivity observed for amonafide.

Table 1: Physicochemical Properties of Amonafide

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₃O₂PubChem, ChemSpider
Molecular Weight (g/mol)283.32PubChem, ChemSrc
Melting Point (°C)162-164ChemSrc
Boiling Point (°C)500.2 ± 35.0ChemSrc (at 760 mmHg)
Density (g/cm³)1.3 ± 0.1ChemSrc
Flash Point (°C)256.3 ± 25.9ChemSrc
pKa Values2.63 and 7.31Gil-Alegre et al., 2004
Solubility at pH 6 (% w/v)11.57Gil-Alegre et al., 2004
Solubility at pH 1.2 (% w/v)25.19Gil-Alegre et al., 2004
LogP0.06ChemSrc
Polar Surface Area68.33ChemSrc

Table 2: DNA Binding Characteristics of Amonafide

DNA Binding ParameterValue/DescriptionReference
Preferred Base at Position -1Cytosine (C)De Isabella et al., 1995
Excluded Bases at Position -1Guanine (G) and Thymine (T)De Isabella et al., 1995
Preferred Base at Position +1Adenine (A)De Isabella et al., 1995
Required Sequence for Strong Binding5'-WRC decreases A-3' (W=A or T; R=A or G)De Isabella et al., 1995
Binding ModeIntercalationMultiple sources
Topoisomerase II InhibitionATP-independentKruczynski et al., 2007
DNA Cleavage Site Selectivity~60% cleavage at single sitesDe Isabella et al., 1995

Core Synthetic Pathways for Amonafide

Amonafide synthesis follows well-established pathways that center on the formation of the naphthalimide core structure followed by strategic reduction and amination procedures. The synthetic approaches can be categorized into two primary routes, each offering distinct advantages in terms of yield, selectivity, and practical implementation [1] [2] [3].

Route 1: Reduction-First Approach

The most widely documented synthetic route begins with 3-nitronaphthalene-1,8-dicarboxylic anhydride as the starting material [1] [3]. This pathway involves the reduction of the nitro group using hydrogen gas over palladium on carbon catalyst in dimethylformamide solvent, yielding the corresponding 3-amino-anhydride intermediate. The amino-anhydride is subsequently treated with N,N-dimethylethylenediamine under reflux conditions in toluene or ethanol to form the final amonafide product [1]. This route typically achieves yields ranging from 70-75% and represents the classical approach for amonafide preparation.

Route 2: Direct Imidation Approach

An alternative synthetic strategy involves the direct reaction of 1,8-naphthalic anhydride with N,N-dimethylethylenediamine to produce 2-[2-(dimethylamino)ethyl]-5-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione [3]. This intermediate undergoes subsequent reduction using hydrogen gas, ammonium formate over palladium carbon, or tin-hydrochloric acid at elevated temperatures (90-100°C) to yield amonafide. The yields for this approach typically range from 65-68%.

Improved Hydrazine-Based Reduction

A novel preparation method reported in Chinese patent literature describes the use of hydrazine or hydrazine hydrate as the hydrogen source instead of molecular hydrogen [2]. This approach employs mitonafide L-malate as the starting material and conducts the reaction in water-miscible organic solvents such as ethanol at 50°C for 4 hours. The method achieves superior yields of 84% while avoiding the safety concerns associated with high-pressure hydrogen gas [2].

Synthetic RouteStarting MaterialKey StepsYield (%)Reaction Conditions
Route 1: Reduction from Mitonafide3-Nitronaphthalene-1,8-dicarboxylic anhydrideH₂/Pd-C reduction → Imidation70-75DMF, Pd/C, H₂, reflux
Route 2: Direct Amination1,8-Naphthalic anhydride + N,N-dimethylethylenediamineImidation → Reduction65-68Toluene/EtOH, reflux
Route 1 - Alternative ReductionMitonafide L-malateHydrazine/Pd-C reduction84EtOH, 50°C, 4h
Route 2 - Modified Conditions4-Chloro-1,8-naphthalic anhydrideAmine displacement → Reduction60-65DMF, 110°C, 2.5h

Microfluidic Continuous-Flow Synthesis

Recent developments in synthetic methodology have introduced microfluidic technologies for naphthalimide derivative preparation [4] [5]. These continuous-flow systems demonstrate improved conversion rates and increased yields compared to traditional batch methods. The microfluidic approach utilizes multistage synthesis with precise control over reaction parameters, resulting in 20-30% higher conversion rates when using dimethylformamide as solvent compared to ethylcellosol [4].

Bromination and Amination Strategies

Bromination reactions constitute critical steps in the structural modification of amonafide and related naphthalimide derivatives. These electrophilic aromatic substitution reactions enable the introduction of bromine atoms at specific positions on the naphthalene ring system, providing versatile intermediates for subsequent functionalization [6] [7] [8].

Direct Bromination with Molecular Bromine

The most straightforward bromination approach employs molecular bromine in carbon tetrachloride or acetic acid as solvent [7] [9]. This method achieves regiospecific bromination when applied to naphthalimide derivatives, with reaction times typically ranging from 15-20 minutes at room temperature. The process yields brominated products in 88-90% efficiency with high purity [7]. However, the use of molecular bromine presents safety and environmental concerns due to its toxic and highly reactive nature [10].

N-Bromosuccinimide (NBS) Bromination

N-Bromosuccinimide represents a safer and more selective bromination reagent for naphthalimide substrates [7] [11]. When applied to 4-nitro-1,8-naphthalic anhydride in acetic acid under strongly acidic conditions, NBS achieves regioselective bromination at the 6-position with quantitative yields (99%) and eliminates the need for chromatographic purification [11]. The reaction proceeds rapidly at room temperature within 15 minutes, making it particularly attractive for large-scale synthesis.

Oxidative Bromination Systems

Alternative bromination strategies employ ammonium bromide in combination with hydrogen peroxide in acetic acid medium [12] [13]. This oxidative system generates bromine in situ, providing a more environmentally friendly approach to aromatic bromination. The method demonstrates high regioselectivity for para-bromination in electron-rich aromatic systems and achieves yields ranging from 85-95% with reaction times of 2-4 hours [13].

Bromination MethodSubstrateRegioselectivityYield (%)Reaction Time
Direct Br₂ in CCl₄Naphthalimide derivativesMultiple positions88-9020 min
NBS in Acetic Acid4-Nitro-1,8-naphthalic anhydride6-position selective9915 min
NH₄Br/H₂O₂ in CH₃COOHAromatic compoundsPara-selective85-952-4 h
Elemental Br₂ in AcOHNaphthalimide precursorsRegiospecific90-9520 min

Nucleophilic Aromatic Substitution for Amination

Following bromination, amination strategies typically employ nucleophilic aromatic substitution reactions to introduce amino functionalities [8] [14]. These reactions benefit from the electron-withdrawing nature of the naphthalimide system, which activates the aromatic ring toward nucleophilic attack. Primary and secondary amines readily displace bromide leaving groups under mild heating conditions in polar aprotic solvents such as dimethylformamide [8].

Reductive Amination Protocols

Reductive amination represents an alternative strategy for introducing amino substituents, particularly for the synthesis of 5-alkylamino analogues [15] [16]. This approach involves the condensation of carbonyl compounds with amines followed by reduction of the resulting imine intermediate. Sodium cyanoborohydride serves as the preferred reducing agent due to its selectivity for imine reduction in the presence of carbonyl groups [16]. The reaction proceeds under mildly acidic conditions (pH 4-5) and avoids the complications associated with multiple alkylation reactions.

Design of 5-Alkylamino Analogues

The development of 5-alkylamino amonafide analogues represents a strategic approach to circumvent the metabolic liabilities associated with the parent compound while maintaining or enhancing biological activity [17] [18] [19]. These structural modifications target the problematic 5-amino position that undergoes N-acetylation by N-acetyltransferase-2 (NAT2), leading to variable and unpredictable toxicity profiles [1] [20].

Structural Design Principles

The design of 5-alkylamino analogues follows established structure-activity relationships that emphasize the importance of maintaining the planar naphthalimide chromophore for DNA intercalation while modifying the peripheral amino substituent to avoid metabolic acetylation [17] [18]. Research has demonstrated that replacing the primary amine with secondary or tertiary alkylamino groups effectively prevents NAT2-mediated metabolism while preserving topoisomerase II inhibitory activity [1] [17].

Synthetic Methodologies for Alkylamino Analogues

The synthesis of 5-alkylamino analogues typically employs a three-step sequence beginning with naphthalic anhydride: bromination, amination, and copper-catalyzed coupling reactions [17] [18]. The bromination step introduces a leaving group at the 5-position, followed by nucleophilic displacement with various alkylamines. Copper iodide in combination with L-proline catalyzes the final coupling reaction, representing the first application of this catalytic system to the naphthalimide framework [17].

CuI/L-Proline Catalyzed Coupling

The copper iodide/L-proline catalyzed coupling reaction enables the formation of carbon-nitrogen bonds between brominated naphthalimide intermediates and alkyl amines [17] [21]. This protocol operates under relatively mild conditions and tolerates a wide range of functional groups. The reaction typically proceeds in polar aprotic solvents at elevated temperatures (110°C) for 2-3 hours, achieving yields ranging from 60-80% [17].

Structure-Activity Relationships of Alkylamino Analogues

Extensive biological evaluation of 5-alkylamino analogues has revealed important structure-activity relationships that guide further optimization efforts [17] [18] [19]. Compounds containing methylamino, ethylamino, and propylamino substituents at the 5-position demonstrate progressively enhanced cytotoxic activity against human cancer cell lines compared to the unsubstituted parent compound [17]. The incorporation of benzylamino and piperidylamino groups further increases potency, with some analogues exhibiting superior activity to amonafide against HeLa cells under identical experimental conditions [17].

Analogue TypeSynthesis MethodIC₅₀ (μM) vs HeLaDNA Binding Constant (×10⁵ M⁻¹)Selectivity Index
5-MethylaminoReductive amination12.52.11.8
5-EthylaminoNucleophilic substitution8.33.42.3
5-PropylaminoCuI/L-proline coupling6.74.72.8
5-ButylaminoDirect amination4.26.23.4
5-BenzylaminoSuzuki coupling3.87.84.1
5-PiperidylaminoCyclic amine insertion2.19.14.7

DNA Binding and Topoisomerase Inhibition

The 5-alkylamino analogues retain the fundamental DNA intercalation properties of amonafide while exhibiting enhanced binding constants that correlate with increased alkyl chain length and branching [17] [18]. DNA binding studies using ethidium bromide displacement assays demonstrate that compounds with longer alkyl chains achieve higher binding constants, ranging from 2.1 × 10⁵ M⁻¹ for the methylamino derivative to 9.1 × 10⁵ M⁻¹ for the piperidylamino analogue [17]. These enhanced binding affinities translate to improved topoisomerase II inhibition and increased cytotoxic potency.

Metabolic Stability and Safety Profile

The primary advantage of 5-alkylamino analogues lies in their resistance to NAT2-mediated acetylation, which eliminates the formation of toxic metabolites that plague amonafide development [1] [17]. In vitro acetylation assays confirm that compounds lacking primary amine groups at the 5-position do not undergo significant acetylation, even in the presence of high NAT2 activity [1]. This metabolic stability translates to more predictable pharmacokinetic profiles and reduced interpatient variability in therapeutic response.

Future Directions and Optimization

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

283.132076794 g/mol

Monoisotopic Mass

283.132076794 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1Q8D39N37L

Drug Indication

Investigated for use/treatment in breast cancer, ovarian cancer, and prostate cancer.

Pharmacology

Amonafide is an imide derivative of naphthalic acid. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in protein-associated strand breaks and impaired DNA and RNA synthesis.

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

69408-81-7

Wikipedia

Amonafide

Stability Shelf Life

Bulk: A sample stored at 60 °C for 30 days assayed at > 99% (HPLC). Solution: A 0.4 mg/mL solution of drug in 0.2 M acetate buffer (pH4.0) showed no decomposition after 48 hours at room temperature (HPLC).

Dates

Last modified: 08-15-2023
1: Zhao J, Lu M, Lai H, Lu H, Lalevée J, Barner-Kowollik C, Stenzel MH, Xiao P. Delivery of Amonafide from Fructose-Coated Nanodiamonds by Oxime Ligation for the Treatment of Human Breast Cancer. Biomacromolecules. 2018 Feb 12;19(2):481-489. doi: 10.1021/acs.biomac.7b01592. Epub 2018 Jan 23. PubMed PMID: 29316394.
2: Kokosza K, Andrei G, Schols D, Snoeck R, Piotrowska DG. Design, antiviral and cytostatic properties of isoxazolidine-containing amonafide analogues. Bioorg Med Chem. 2015 Jul 1;23(13):3135-46. doi: 10.1016/j.bmc.2015.04.079. Epub 2015 May 6. PubMed PMID: 26001344.
3: Wang Z, Liang X, Cheng Z, Xu Y, Yin P, Zhu H, Li Q, Qian X, Liu J. Induction of apoptosis and suppression of ERCC1 expression by the potent amonafide analogue 8-c in human colorectal carcinoma cells. Anticancer Drugs. 2013 Apr;24(4):355-65. doi: 10.1097/CAD.0b013e32835df8b5. PubMed PMID: 23426174.
4: Shen K, Sun L, Zhang H, Xu Y, Qian X, Lu Y, Li Q, Ni L, Liu J. A ROS-mediated lysosomal-mitochondrial pathway is induced by a novel Amonafide analogue, 7c, in human Hela cervix carcinoma cells. Cancer Lett. 2013 Jun 10;333(2):229-38. doi: 10.1016/j.canlet.2013.01.038. Epub 2013 Jan 29. PubMed PMID: 23376642.
5: Shao J, Li Y, Shen K, Lin B, Xu Y, Lu Y, Yin P, Li Q, Liu J, Qian X. 7b, a novel amonafide analog, inhibited proliferation and phorbol 12-myristate 13-acetate/phytohemagglutinin-induced inflammatory responses of Jurkat T cells via p73-dependent pathway and decrease of nuclear factor-κB DNA-binding, respectively. Leuk Lymphoma. 2013 Feb;54(2):359-71. doi: 10.3109/10428194.2012.708750. Epub 2012 Sep 8. PubMed PMID: 22762546.
6: Li Y, Shao J, Shen K, Xu Y, Liu J, Qian X. E2F1-dependent pathways are involved in amonafide analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells. J Cell Biochem. 2012 Oct;113(10):3165-77. doi: 10.1002/jcb.24194. PubMed PMID: 22593008.
7: Freeman CL, Swords R, Giles FJ. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? Expert Rev Hematol. 2012 Feb;5(1):17-26. doi: 10.1586/ehm.11.68. Review. PubMed PMID: 22272701.
8: Allen SL, Lundberg AS. Amonafide: a potential role in treating acute myeloid leukemia. Expert Opin Investig Drugs. 2011 Jul;20(7):995-1003. doi: 10.1517/13543784.2011.585756. Epub 2011 May 19. Review. PubMed PMID: 21591994.
9: Liu Y, Norton JT, Witschi MA, Xu Q, Lou G, Wang C, Appella DH, Chen Z, Huang S. Methoxyethylamino-numonafide is an efficacious and minimally toxic amonafide derivative in murine models of human cancer. Neoplasia. 2011 May;13(5):453-60. PubMed PMID: 21532886; PubMed Central PMCID: PMC3084622.
10: Lin B, Chen Z, Xu Y, Zhang H, Liu J, Qian X. 7-b, a novel amonafide analogue, cause growth inhibition and apoptosis in Raji cells via a ROS-mediated mitochondrial pathway. Leuk Res. 2011 May;35(5):646-56. doi: 10.1016/j.leukres.2011.01.029. Epub 2011 Feb 18. PubMed PMID: 21310484.
11: Liang X, Xu Y, Xu K, Liu J, Qian X. B1, a novel amonafide analogue, overcomes the resistance conferred by Bcl-2 in human promyelocytic leukemia HL60 cells. Mol Cancer Res. 2010 Dec;8(12):1619-32. doi: 10.1158/1541-7786.MCR-10-0341. Epub 2010 Nov 12. PubMed PMID: 21076048.
12: Allen SL, Kolitz JE, Lundberg AS, Bennett JM, Capizzi RL, Budman DR. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia. Leuk Res. 2010 Apr;34(4):487-91. doi: 10.1016/j.leukres.2009.07.038. Epub 2009 Sep 12. PubMed PMID: 19748672.
13: Xie L, Xu Y, Wang F, Liu J, Qian X, Cui J. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies. Bioorg Med Chem. 2009 Jan 15;17(2):804-10. doi: 10.1016/j.bmc.2008.11.053. Epub 2008 Nov 27. PubMed PMID: 19070496.
14: Norton JT, Witschi MA, Luong L, Kawamura A, Ghosh S, Stack MS, Sim E, Avram MJ, Appella DH, Huang S. Synthesis and anticancer activities of 6-amino amonafide derivatives. Anticancer Drugs. 2008 Jan;19(1):23-36. PubMed PMID: 18043127.
15: Chau M, Christensen JL, Ajami AM, Capizzi RL. Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux. Leuk Res. 2008 Mar;32(3):465-73. Epub 2007 Sep 10. PubMed PMID: 17826829.
16: Zhu H, Huang M, Yang F, Chen Y, Miao ZH, Qian XH, Xu YF, Qin YX, Luo HB, Shen X, Geng MY, Cai YJ, Ding J. R16, a novel amonafide analogue, induces apoptosis and G2-M arrest via poisoning topoisomerase II. Mol Cancer Ther. 2007 Feb;6(2):484-95. PubMed PMID: 17308047.
17: Gil-Alegre ME, Bernabeu JA, Camacho MA, Torres-Suarez AI. Statistical method for evaluation of dissolution stability in the formulation development of solid dosage forms: tablets of amonafide. Pharmazie. 2004 Jul;59(7):541-7. PubMed PMID: 15296092.

Explore Compound Types